Benzenemethanol, 2,6-bis(trifluoromethyl)-
Description
Overview of Perfluorinated Alkyl Groups in Organic Chemistry and Materials Science
Perfluorinated alkyl groups, often referred to as PFAS (per- and polyfluoroalkyl substances), are carbon chains where all hydrogen atoms have been replaced by fluorine atoms. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, lending these groups exceptional thermal and chemical stability. The high electronegativity of fluorine atoms creates a strong inductive effect, significantly altering the electronic properties of the molecules to which they are attached.
In organic chemistry, the incorporation of perfluoroalkyl groups, most commonly the trifluoromethyl (-CF3) group, is a widely used strategy to modify the properties of organic molecules. These modifications can lead to:
Increased Lipophilicity: The fluorinated chains are both hydrophobic and lipophobic, creating unique solubility and partitioning behaviors.
Enhanced Metabolic Stability: The strength of the C-F bond makes perfluoroalkyl groups resistant to metabolic degradation, which is a highly desirable trait in the design of pharmaceuticals and agrochemicals.
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of these groups can significantly increase the acidity of nearby protons.
Conformational Control: The steric bulk of perfluoroalkyl groups can influence the preferred three-dimensional arrangement of a molecule.
In materials science, these properties are harnessed to create materials with low surface energy, high thermal resistance, and chemical inertness. Fluoropolymers, for instance, are known for their non-stick and weather-resistant characteristics.
Structural Characteristics and Electronic Perturbations Induced by ortho-Trifluoromethyl Substitution in Benzylic Systems
The placement of two trifluoromethyl groups at the ortho positions (2 and 6) of benzenemethanol creates a unique and sterically crowded environment around the benzylic carbon. This specific substitution pattern induces significant structural and electronic changes compared to the parent benzyl (B1604629) alcohol or its other isomers.
Structural Characteristics:
Steric Hindrance: The two bulky -CF3 groups flank the hydroxymethyl (-CH2OH) group, sterically shielding it. This can hinder the approach of reactants and influence the kinetics of reactions involving the hydroxyl group or the benzylic carbon.
Conformational Restriction: The steric clash between the ortho substituents and the hydroxymethyl group can restrict the rotation around the phenyl-CH2OH bond, leading to a more rigid molecular conformation.
Electronic Perturbations:
Inductive Effect: The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine. The presence of two such groups on the aromatic ring significantly reduces the electron density of the benzene (B151609) ring and the benzylic carbon.
Acidity of the Hydroxyl Proton: The strong inductive electron withdrawal by the two ortho-CF3 groups stabilizes the corresponding benzyloxide anion, thereby increasing the acidity of the benzylic alcohol's hydroxyl proton compared to unsubstituted benzyl alcohol.
Benzylic Cation Destabilization: Conversely, the electron-withdrawing nature of the ortho-CF3 groups would destabilize any developing positive charge on the benzylic carbon, making reactions that proceed through a benzylic carbocation intermediate (such as SN1-type reactions) less favorable.
The combination of these steric and electronic effects makes Benzenemethanol, 2,6-bis(trifluoromethyl)- a unique substrate with reactivity that can differ substantially from other fluorinated and non-fluorinated benzyl alcohols.
Contextualization of Benzenemethanol, 2,6-bis(trifluoromethyl)- within Advanced Fluorinated Aromatic Scaffolds Research
Benzenemethanol, 2,6-bis(trifluoromethyl)- is a valuable building block in the synthesis of more complex, highly functionalized fluorinated aromatic scaffolds. Research in this area is driven by the need for novel molecules with tailored properties for specific applications, particularly in the life sciences and materials science.
The synthesis of this specific alcohol can be achieved through methods such as the reaction of an anion of 2,6-bis(trifluoromethyl)benzene with formaldehyde (B43269) . This provides access to a scaffold where the unique properties conferred by the 2,6-bis(trifluoromethyl)phenyl moiety can be incorporated into larger molecular architectures.
In the context of advanced research, this compound and its derivatives are explored for several reasons:
Ligand Development: The sterically demanding and electronically distinct nature of the 2,6-bis(trifluoromethyl)phenyl group makes it an interesting component in the design of ligands for transition metal catalysis. The electronic properties can tune the reactivity of the metal center, while the steric bulk can influence the selectivity of catalytic transformations.
Pharmaceutical and Agrochemical Intermediates: As a precursor, it allows for the introduction of a metabolically stable and lipophilic fragment into potential drug candidates or pesticides. The specific ortho substitution can influence binding affinity and selectivity for biological targets.
Polymer and Materials Science: Fluorinated alcohols are used in the synthesis of specialty polymers and materials. The 2,6-bis(trifluoromethyl)benzyl moiety can be incorporated into polymer backbones or as side chains to impart properties such as thermal stability, chemical resistance, and specific optical or dielectric properties.
The study of Benzenemethanol, 2,6-bis(trifluoromethyl)- and related structures continues to be an active area of research, as chemists seek to leverage the unique effects of fluorine to design next-generation molecules and materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,6-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3,16H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWKTCKZOJQPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571802 | |
| Record name | [2,6-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152211-16-0 | |
| Record name | 2,6-Bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152211-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,6-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Benzenemethanol, 2,6 Bis Trifluoromethyl
Reductive Strategies for Hydroxymethyl Group Formation
The formation of the key hydroxymethyl group in Benzenemethanol, 2,6-bis(trifluoromethyl)- is predominantly achieved through the reduction of a carbonyl group at the benzylic position. The choice of precursor, either a carboxylic acid or an aldehyde, dictates the specific reductive strategy employed.
Reduction of Carboxylic Acid Precursors (e.g., 2,6-bis(trifluoromethyl)benzoic acid)
A common and direct route to Benzenemethanol, 2,6-bis(trifluoromethyl)- involves the reduction of its corresponding carboxylic acid, 2,6-bis(trifluoromethyl)benzoic acid. This precursor is a stable, crystalline solid that serves as a key building block in the synthesis of various fluorinated compounds. guidechem.comchemdad.com The reduction of the carboxylic acid group requires potent reducing agents due to its relative stability compared to other carbonyl compounds.
Powerful hydride-based reagents are highly effective for the reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of converting carboxylic acids and their derivatives to primary alcohols. masterorganicchemistry.comtestbook.comdoubtnut.comyoutube.com The reaction of 2,6-bis(trifluoromethyl)benzoic acid with LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), proceeds via a complex aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the target benzyl (B1604629) alcohol. researchgate.net
Reaction Scheme: (CF₃)₂C₆H₃COOH + LiAlH₄ → (CF₃)₂C₆H₃CH₂OH
Borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), offers a milder and more chemoselective alternative for carboxylic acid reduction. nih.govresearchgate.net It readily reduces carboxylic acids while being less reactive towards other functional groups like esters or ketones, which can be an advantage in the synthesis of more complex molecules. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then reduced to the primary alcohol.
| Reducing Agent | Typical Solvents | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, reduces a wide range of carbonyls. masterorganicchemistry.comtestbook.com |
| Borane (BH₃·THF) | Tetrahydrofuran (THF) | High chemoselectivity for carboxylic acids. nih.govresearchgate.net |
Catalytic hydrogenation presents an alternative strategy for the reduction of benzoic acids, although it often requires harsh conditions and carefully selected catalysts to achieve chemoselectivity. The primary challenge is to reduce the carboxylic acid group without hydrogenating the aromatic ring. researchgate.net For the hydrogenation of benzoic acid to benzyl alcohol, bimetallic catalysts such as Pt/SnO₂ and Ru-Sn/Al₂O₃ have shown high selectivity under elevated temperatures and pressures. researchgate.netqub.ac.ukmanchester.ac.ukasianpubs.orgkisti.re.kr The addition of a second metal, like tin, is believed to promote the activation of the carbonyl group, favoring the formation of the alcohol over ring saturation products. researchgate.net While specific studies on 2,6-bis(trifluoromethyl)benzoic acid are not prevalent, these systems provide a framework for potential application, though the steric hindrance from the ortho-CF₃ groups might necessitate even more forcing conditions.
| Catalyst System | Typical Conditions | Selectivity Outcome |
| Pt/SnO₂ | 190°C, 30 bar H₂ | Excellent selectivity to benzyl alcohol (97%). qub.ac.ukmanchester.ac.uk |
| Ru-Sn/Al₂O₃ | 260°C, 98 bar H₂ | High yield of benzyl alcohol (94%). researchgate.netasianpubs.org |
Reduction of Aldehyde Intermediates (e.g., 2,6-bis(trifluoromethyl)benzaldehyde)
The reduction of an aldehyde intermediate, 2,6-bis(trifluoromethyl)benzaldehyde (B3088868), offers a more straightforward pathway to the desired alcohol as aldehydes are more easily reduced than carboxylic acids. cymitquimica.com This approach allows for the use of milder reducing agents and conditions.
A highly selective and mild method for reducing aldehydes is through transfer hydrogenation using a palladium catalyst and a hydrogen donor, such as a formate (B1220265) salt. researchgate.net Potassium formate (HCO₂K) or sodium formate (HCO₂Na) can serve as an in-situ source of hydrogen in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C). researchgate.netchemicalbook.com This method is particularly advantageous as it avoids the use of high-pressure hydrogen gas and strong hydride reagents. The reaction is typically carried out under neutral or slightly basic conditions, which contributes to its high selectivity for the aldehyde group, leaving other potentially reducible groups untouched. researchgate.net This technique is applicable to a wide range of benzaldehydes and represents a viable method for the conversion of 2,6-bis(trifluoromethyl)benzaldehyde to its corresponding alcohol. researchgate.netacs.org
| Catalytic System | Hydrogen Donor | Key Advantages |
| Palladium on Carbon (Pd/C) | Potassium Formate (HCO₂K) | Mild conditions, high selectivity, avoids H₂ gas. researchgate.net |
Precursor Synthesis and Functionalization Pathways
The availability of the key precursors, 2,6-bis(trifluoromethyl)benzoic acid and 2,6-bis(trifluoromethyl)benzaldehyde, is critical. The synthesis of 2,6-bis(trifluoromethyl)benzoic acid has been established in the literature, providing a reliable source for this starting material. iucr.orgiucr.orgresearchgate.netnih.gov
The synthesis of 2,6-bis(trifluoromethyl)benzaldehyde can be envisioned through several routes, often starting from a corresponding toluene (B28343) derivative. For instance, the free-radical chlorination of a substituted toluene can yield a benzal chloride, which is then hydrolyzed to the benzaldehyde. google.com An analogous pathway could be applied starting from 1,3-bis(trifluoromethyl)benzene (B1330116). Another approach involves the formylation of an organometallic intermediate derived from 1,3-bis(trifluoromethyl)benzene. For example, lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) is a common strategy for introducing an aldehyde group onto an aromatic ring. The synthesis of related trifluoromethylated benzaldehydes often involves the hydrolysis of benzal fluoride (B91410) precursors or formylation of aryl halides. chemicalbook.comgoogle.com These established methods provide plausible pathways for the targeted synthesis of 2,6-bis(trifluoromethyl)benzaldehyde.
Regioselective Metalation and Carboxylation of 1,3-Bis(trifluoromethyl)benzene
A key strategy for the synthesis of 2,6-disubstituted benzene (B151609) derivatives from 1,3-disubstituted precursors is directed ortho metalation. In the case of 1,3-bis(trifluoromethyl)benzene, the electron-withdrawing nature of the trifluoromethyl groups acidifies the proton at the C2 position, making it susceptible to deprotonation by a strong base.
The process begins with the regioselective metalation of 1,3-bis(trifluoromethyl)benzene. This is typically achieved using a strong organolithium reagent, such as n-butyllithium or sec-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures. The bulky trifluoromethyl groups direct the metalation to the C2 position. The resulting organometallic intermediate, a 2,6-bis(trifluoromethyl)phenyllithium or a related Grignard reagent if a magnesium-based reagent is used, is highly reactive.
This intermediate is then quenched with an electrophile to introduce a functional group. For the synthesis of the target benzenemethanol, the anion of 2,6-bis(trifluoromethyl)benzene can be directly reacted with formaldehyde (B43269) or a formaldehyde equivalent like paraformaldehyde. This reaction introduces the hydroxymethyl group in a single step.
Alternatively, the organometallic intermediate can be carboxylated by reaction with carbon dioxide (CO2), either as a gas or in solid form (dry ice), to yield 2,6-bis(trifluoromethyl)benzoic acid. This benzoic acid is a stable intermediate that can then be reduced to the corresponding benzyl alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or borane (BH3) complexes, which efficiently convert the carboxylic acid to the primary alcohol.
Table 1: Reagents and Conditions for Synthesis from 1,3-Bis(trifluoromethyl)benzene
| Step | Precursor | Reagents | Intermediate/Product |
| Metalation | 1,3-Bis(trifluoromethyl)benzene | n-BuLi or s-BuLi in THF | 2,6-Bis(trifluoromethyl)phenyllithium |
| Hydroxymethylation | 2,6-Bis(trifluoromethyl)phenyllithium | Formaldehyde (HCHO) or Paraformaldehyde | Benzenemethanol, 2,6-bis(trifluoromethyl)- |
| Carboxylation | 2,6-Bis(trifluoromethyl)phenyllithium | Carbon Dioxide (CO2) | 2,6-Bis(trifluoromethyl)benzoic acid |
| Reduction | 2,6-Bis(trifluoromethyl)benzoic acid | LiAlH4 or BH3·THF | Benzenemethanol, 2,6-bis(trifluoromethyl)- |
Bromination and Subsequent Transformations of 2,6-bis(trifluoromethyl)benzoic acid derivatives
Another synthetic avenue involves the bromination of the aromatic ring, followed by transformations to introduce the hydroxymethyl group. While direct bromination of 2,6-bis(trifluoromethyl)benzoic acid can be challenging due to the deactivating nature of the substituents, related derivatives can be utilized.
A plausible synthetic sequence would involve the reduction of 2,6-bis(trifluoromethyl)benzoic acid to Benzenemethanol, 2,6-bis(trifluoromethyl)- as the initial step. This can be accomplished using standard reducing agents like LiAlH4. The resulting benzyl alcohol can then be subjected to electrophilic aromatic bromination. However, the strong deactivating effect of the two trifluoromethyl groups and the hydroxyl group would make this a difficult transformation, likely requiring harsh conditions and potentially leading to a mixture of products.
A more controlled approach involves the synthesis of a brominated precursor which is then converted to the target alcohol. For instance, a brominated benzoic acid derivative could be reduced. A general method for the conversion of a brominated benzoic acid to a benzyl alcohol involves the use of hydride complexes. For example, 3-bromo-4-fluoro-benzoic acid can be reduced to the corresponding benzyl alcohol using hydride reagents. A similar strategy could be applied to a suitably brominated precursor for Benzenemethanol, 2,6-bis(trifluoromethyl)-.
The synthesis could start from a brominated 1,3-bis(trifluoromethyl)benzene derivative. Metalation of this precursor, followed by reaction with a formaldehyde source, would yield the desired product.
Derivatization from 2,6-Bis(trifluoromethyl)bromobenzene (B39142)
A more direct route to Benzenemethanol, 2,6-bis(trifluoromethyl)- starts from the commercially available 2,6-bis(trifluoromethyl)bromobenzene. This approach leverages the reactivity of the aryl bromide to form an organometallic intermediate.
The synthesis involves the conversion of 2,6-bis(trifluoromethyl)bromobenzene into a Grignard reagent, 2,6-bis(trifluoromethyl)phenylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent such as diethyl ether or THF. The formation of the Grignard reagent is a crucial step, converting the electrophilic carbon of the C-Br bond into a nucleophilic one.
Once the Grignard reagent is formed, it is reacted with a suitable source of a hydroxymethyl group. Anhydrous formaldehyde, often generated by the depolymerization of paraformaldehyde, is a common reagent for this purpose. The nucleophilic Grignard reagent attacks the electrophilic carbon of formaldehyde, and subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol, Benzenemethanol, 2,6-bis(trifluoromethyl)-.
Table 2: Synthesis from 2,6-Bis(trifluoromethyl)bromobenzene
| Step | Precursor | Reagents | Intermediate/Product |
| Grignard Formation | 2,6-Bis(trifluoromethyl)bromobenzene | Magnesium (Mg) in THF or Et2O | 2,6-Bis(trifluoromethyl)phenylmagnesium bromide |
| Hydroxymethylation | 2,6-Bis(trifluoromethyl)phenylmagnesium bromide | Paraformaldehyde, followed by H3O+ workup | Benzenemethanol, 2,6-bis(trifluoromethyl)- |
Emerging and Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have introduced novel methods that offer milder reaction conditions, higher efficiency, and the potential for asymmetric synthesis. These emerging approaches are applicable to the preparation of complex benzylic alcohols like Benzenemethanol, 2,6-bis(trifluoromethyl)-.
Photoredox-Catalyzed Preparations of Benzylic Alcohols
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-O bonds under mild conditions. This methodology often involves the generation of radical intermediates through single-electron transfer (SET) processes initiated by a photocatalyst upon light absorption.
While a direct photoredox-catalyzed synthesis of Benzenemethanol, 2,6-bis(trifluoromethyl)- has not been extensively detailed, related transformations highlight the potential of this approach. For instance, photoredox catalysis has been employed for the deoxygenation of benzylic alcohols via their 3,5-bis(trifluoromethyl)benzoate (B8306798) esters. This indicates that the bis(trifluoromethyl)phenyl moiety is compatible with photoredox conditions. beilstein-journals.org
A general strategy for the synthesis of benzylic alcohols using photoredox catalysis could involve the coupling of an aryl halide with a formaldehyde equivalent or the functionalization of a C-H bond. For example, a photoredox-catalyzed process could generate an aryl radical from 2,6-bis(trifluoromethyl)bromobenzene, which could then be trapped by a suitable synthon for the hydroxymethyl group.
Asymmetric Synthetic Routes to Chiral Benzenemethanol Derivatives
The synthesis of enantiomerically pure chiral alcohols is of significant interest, particularly in the pharmaceutical and agrochemical industries. Asymmetric synthesis provides routes to such compounds, and several strategies can be envisioned for the preparation of chiral derivatives of Benzenemethanol, 2,6-bis(trifluoromethyl)-.
A prominent method for accessing chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketones. In this case, the precursor would be 2,6-bis(trifluoromethyl)acetophenone. This ketone could be synthesized, for example, by the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene, although the steric hindrance might pose a challenge. A more feasible route would be the reaction of the organometallic intermediate derived from 2,6-bis(trifluoromethyl)bromobenzene with an acetylating agent.
The asymmetric reduction of 2,6-bis(trifluoromethyl)acetophenone can be achieved using various catalytic systems. These include chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, often with chiral phosphine (B1218219) or diamine ligands. Biocatalytic reductions using enzymes such as ketoreductases from microorganisms are also highly effective, often providing excellent enantioselectivity under mild conditions. For instance, the asymmetric bioreduction of 3,5-bis(trifluoromethyl) acetophenone (B1666503) to its corresponding alcohol has been successfully demonstrated using Candida tropicalis. cip.com.cn
Table 3: Asymmetric Synthesis of Chiral Benzenemethanol Derivatives
| Step | Precursor | Method | Catalyst/Reagent | Product |
| Asymmetric Reduction | 2,6-Bis(trifluoromethyl)acetophenone | Catalytic Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | Chiral 1-(2,6-bis(trifluoromethyl)phenyl)ethanol |
| Asymmetric Reduction | 2,6-Bis(trifluoromethyl)acetophenone | Biocatalytic Reduction | Ketoreductases (e.g., from Candida sp.) | Chiral 1-(2,6-bis(trifluoromethyl)phenyl)ethanol |
Reactivity and Transformation Pathways of Benzenemethanol, 2,6 Bis Trifluoromethyl
Reactions Involving the Hydroxyl Functionality
The chemical behavior of Benzenemethanol, 2,6-bis(trifluoromethyl)- is largely dictated by the reactivity of its benzylic hydroxyl (-OH) group. The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups at the ortho positions of the benzene (B151609) ring significantly influences the stability of potential intermediates, thereby affecting the pathways and outcomes of its reactions.
Nucleophilic Substitution Reactions at the Benzylic Position
Direct nucleophilic substitution of the hydroxyl group in alcohols is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Consequently, reactions involving the replacement of the -OH group in 2,6-bis(trifluoromethyl)benzyl alcohol typically require its conversion into a better leaving group.
One common strategy involves the transformation of the alcohol into a corresponding benzyl (B1604629) halide (e.g., bromide or chloride). These halides are effective precursors for substitution reactions. For instance, benzyl bromides can readily react with nucleophiles like sodium azide (B81097) in a one-pot process to form benzyl azides, which can then undergo further reactions such as copper-catalyzed cycloadditions. nih.gov
Alternatively, the hydroxyl group can be activated in situ under mild conditions. Reagents such as XtalFluor-E can activate benzylic alcohols, facilitating a Friedel-Crafts-type benzylation of arenes. rsc.org This process is believed to proceed through the formation of an intermediate alkoxy-N,N-diethylaminodifluorosulfane, which then ionizes to generate a stabilized benzylic carbocation. rsc.org This carbocation subsequently reacts with a nucleophile. However, the two electron-withdrawing -CF3 groups in 2,6-bis(trifluoromethyl)benzyl alcohol would significantly destabilize such a carbocation, making this pathway less favorable compared to benzyl alcohols with electron-donating substituents.
Etherification Reactions of Benzylic Alcohols
Etherification involves the formation of an ether linkage (R-O-R') from an alcohol. For benzylic alcohols like 2,6-bis(trifluoromethyl)benzyl alcohol, this can occur through self-condensation (homo-etherification) or reaction with another alcohol (cross-etherification). These reactions are often catalyzed by acids or metal complexes.
Homo-etherification, or symmetrical etherification, is a dehydration reaction where two molecules of a benzylic alcohol combine to form a symmetrical ether, with the elimination of a water molecule. This process can be effectively catalyzed by iron(III) chloride (FeCl₃·6H₂O) in an eco-friendly solvent such as propylene (B89431) carbonate. acs.orgnih.gov
Research on substituted benzyl alcohols shows that those with electron-withdrawing groups, such as a trifluoromethyl group, require more forcing conditions to achieve satisfactory conversion. For example, the homo-etherification of 2-(trifluoromethyl)benzyl alcohol required a temperature of 120 °C to yield the corresponding symmetric ether in moderate yield. acs.orgnih.gov Given the presence of two deactivating -CF3 groups, 2,6-bis(trifluoromethyl)benzyl alcohol would be expected to exhibit even lower reactivity, likely necessitating higher temperatures or more potent catalytic systems.
| Benzylic Alcohol Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl alcohol | FeCl₃·6H₂O (5 mol %) | 100 | 90 | acs.org |
| 2-(Trifluoromethyl)benzyl alcohol | FeCl₃·6H₂O (5 mol %) | 120 | 56 | acs.orgnih.gov |
| 4-Methylbenzyl alcohol | FeCl₃·6H₂O (5 mol %) | 70 | 53 | acs.org |
Cross-etherification, or the synthesis of unsymmetrical ethers, involves the reaction of two different alcohols. These reactions can be catalyzed by iron(II) complexes, such as those generated from iron(II) chloride (FeCl₂·4H₂O) and a pyridine (B92270) bis-thiazoline ligand, and demonstrate high selectivity. acs.orgnih.gov Generally, the reaction is most efficient between a benzylic alcohol that can readily form a stable carbocation and a second alcohol that acts as the nucleophile.
The strong deactivating effect of the two trifluoromethyl groups in 2,6-bis(trifluoromethyl)benzyl alcohol makes it a poor candidate for forming the initial carbocation. Studies have shown that the deactivating effect of even a single trifluoromethyl group can completely prevent cross-etherification under certain catalytic conditions. nih.gov Therefore, for 2,6-bis(trifluoromethyl)benzyl alcohol to participate in a cross-etherification reaction, it would most likely serve as the nucleophilic partner, reacting with a more electron-rich alcohol that can more easily generate a carbocation. acs.org
The key step in the mechanism is the formation of a benzylic carbocation. The catalyst, acting as a Lewis acid, coordinates to the hydroxyl group, facilitating its departure as a water molecule and generating the carbocation. This intermediate is then attacked by a second alcohol molecule to form the ether.
Substituent effects play a critical role in this mechanism. Electron-donating groups on the benzene ring stabilize the benzylic carbocation, accelerating the reaction. Conversely, electron-withdrawing groups, such as the two -CF3 groups in 2,6-bis(trifluoromethyl)benzyl alcohol, strongly destabilize the carbocation intermediate. organic-chemistry.org This destabilization increases the activation energy for carbocation formation, thereby slowing the reaction rate and often requiring more stringent conditions or resulting in lower yields. acs.orgorganic-chemistry.org This effect explains the observed low reactivity of trifluoromethyl-substituted benzyl alcohols in etherification reactions. acs.orgnih.gov
Deoxygenation Reactions of Benzylic Alcohols
Deoxygenation is the reductive cleavage of the carbon-oxygen bond of the hydroxyl group, replacing it with a carbon-hydrogen bond. Similar to nucleophilic substitution, the direct deoxygenation of an alcohol is difficult and requires activation of the -OH group.
A notable method for the deoxygenation of benzylic alcohols involves a visible-light photoredox-catalyzed pathway. beilstein-journals.org In this protocol, the alcohol is first activated by converting it into an ester, specifically a 3,5-bis(trifluoromethyl)benzoate (B8306798). This ester possesses a low reduction potential, making it susceptible to single-electron transfer. beilstein-journals.orgresearchgate.net
The reaction proceeds by irradiating the benzoate (B1203000) ester with blue light in the presence of a photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)) and a sacrificial electron donor (e.g., Hünig's base). beilstein-journals.org The excited photocatalyst reduces the benzoate, leading to the cleavage of the C-O bond and formation of a benzylic radical, which is then converted to the final deoxygenated product. This method has proven effective for a variety of benzylic alcohols and is tolerant of numerous functional groups. beilstein-journals.orgresearchgate.net
Another approach involves a two-step sequence of formylation followed by reduction. This method is particularly chemoselective for the deoxygenation of secondary benzylic alcohols using tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst and a hydrosilane as the reductant. d-nb.info
| Component | Function |
|---|---|
| Benzylic Alcohol | Starting material (activated as a 3,5-bis(trifluoromethyl)benzoate) |
| Ir(ppy)₂(dtb-bpy) | Visible Light Photocatalyst |
| Hünig's Base | Sacrificial Electron Donor |
| Blue Light (LED) | Energy Source for Photocatalyst Excitation |
| Acetonitrile/Water | Solvent System |
Reactions Involving the Fluorinated Aromatic Ring
The two trifluoromethyl groups at the ortho positions (2- and 6-) to the hydroxymethyl group exert a profound electronic effect on the benzene ring, governing its reactivity in substitution reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. However, the rate and orientation of these reactions are heavily dependent on the nature of the substituents already present on the ring. uomustansiriyah.edu.iq Substituents are broadly classified as either activating or deactivating. libretexts.org
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com Consequently, it strongly deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the π-system, making it less nucleophilic. libretexts.orgyoutube.com In Benzenemethanol, 2,6-bis(trifluoromethyl)-, the presence of two such groups results in a highly electron-deficient and thus exceptionally deactivated aromatic ring. Any EAS reaction would be significantly slower than that of benzene and would require harsh reaction conditions. uomustansiriyah.edu.iq
Furthermore, substituents influence the regioselectivity of the substitution, directing incoming electrophiles to specific positions. Electron-withdrawing groups are typically meta-directors. youtube.com This is because the carbocation intermediates (sigma complexes) formed during an electrophilic attack at the ortho or para positions are significantly destabilized. In these intermediates, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing group, which is an energetically unfavorable situation. youtube.com For the meta attack, the positive charge is never located adjacent to the deactivating group, making this pathway less destabilized and therefore favored.
In the case of Benzenemethanol, 2,6-bis(trifluoromethyl)-, the two CF₃ groups at positions 2 and 6 direct incoming electrophiles to the positions meta to them, which are positions 3, 4, and 5. The hydroxymethyl group (-CH₂OH) is a weak activating group and an ortho, para-director, but its influence is overwhelmingly negated by the two powerful deactivating CF₃ groups. Therefore, any forced electrophilic substitution would be expected to occur primarily at the 4-position, which is para to the hydroxymethyl group and meta to both trifluoromethyl groups.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Effect on Reactivity | Directing Influence | Rationale |
|---|---|---|---|
| -CF₃ (Trifluoromethyl) | Strongly Deactivating | Meta | Strong inductive electron withdrawal destabilizes ortho and para carbocation intermediates. youtube.com |
| -CH₂OH (Hydroxymethyl) | Weakly Activating | Ortho, Para | Weak inductive withdrawal but can stabilize carbocation intermediates via resonance of the oxygen lone pair (minor contribution). |
Given the difficulty of functionalizing the deactivated ring via EAS, a more practical approach to synthesizing derivatives of Benzenemethanol, 2,6-bis(trifluoromethyl)- involves the use of aryl halide precursors in metal-catalyzed cross-coupling reactions. nih.gov These methods have become central to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
A common strategy begins with a halogenated arene, such as 1-bromo-2,6-bis(trifluoromethyl)benzene. This precursor can undergo metal-halogen exchange, for instance, by treatment with an organolithium reagent like n-butyllithium, to generate a highly reactive aryllithium species. This intermediate can then be quenched with an appropriate electrophile, such as formaldehyde (B43269) (HCHO), to install the hydroxymethyl group and form the target molecule.
Alternatively, transition-metal-catalyzed cross-coupling reactions provide a versatile toolkit for functionalization. researchgate.net Palladium- and copper-catalyzed reactions are particularly prominent. nih.govorganic-chemistry.org For example, a precursor like 1-iodo-2,6-bis(trifluoromethyl)benzene could be coupled with various organometallic reagents (e.g., from boron, tin, or zinc) to introduce a wide range of substituents at the 1-position. To introduce the hydroxymethyl moiety itself, coupling reactions with protected forms of hydroxymethyl organometallics can be employed, followed by a deprotection step. These reactions benefit from mild conditions and high functional group tolerance. nih.gov
Table 2: Selected Cross-Coupling Strategies for Aryl Halide Precursors
| Reaction Type | Aryl Halide Precursor | Reagents | Product Type | Reference Concept |
|---|---|---|---|---|
| Metal-Halogen Exchange | 1-Bromo-2,6-bis(trifluoromethyl)benzene | 1) n-BuLi; 2) HCHO | Benzenemethanol, 2,6-bis(trifluoromethyl)- | General organometallic reactivity |
| Suzuki Coupling | 1-Iodo-2,6-bis(trifluoromethyl)benzene | R-B(OR)₂, Pd catalyst, Base | 1-R-2,6-bis(trifluoromethyl)benzene | researchgate.net |
| Copper-Catalyzed Trifluoromethylation | 1,3-Dibromo-2-iodobenzene | TMSCF₃, CuI | Precursors for trifluoromethyl arenes | organic-chemistry.org |
| Iron-Catalyzed Coupling | Aryl-MnCl | Alkenyl Halide, Fe(acac)₃ | Styrene derivatives | nih.gov |
Transformations via Activated Intermediates
The hydroxymethyl group of Benzenemethanol, 2,6-bis(trifluoromethyl)- can be used to generate highly reactive intermediates, such as carbenes or diazoalkanes, enabling a range of transformations not readily accessible through direct functionalization of the alcohol.
The corresponding diazoalkane, 2,6-bis(trifluoromethyl)phenyldiazomethane, can be synthesized from Benzenemethanol, 2,6-bis(trifluoromethyl)-. A typical synthetic sequence involves the oxidation of the primary alcohol to the corresponding aldehyde, 2,6-bis(trifluoromethyl)benzaldehyde (B3088868). The aldehyde is then converted into its tosylhydrazone derivative, which upon treatment with a strong base (e.g., sodium methoxide) undergoes the Bamford-Stevens reaction to eliminate tosylsulfinate and generate the diazoalkane.
This fluorinated diazoalkane is a versatile intermediate. It can lose dinitrogen gas (N₂) upon thermolysis, photolysis, or, most commonly, catalysis by transition metals (e.g., Rh(II), Cu(I), Pd(II)) to form the corresponding metal carbene or carbenoid species. nih.govacs.org These electrophilic carbene intermediates are highly reactive and can participate in a variety of synthetic transformations. nii.ac.jp
A hallmark reaction of carbenes is their ability to insert into single bonds, particularly X–H bonds. nii.ac.jp The carbene generated from 2,6-bis(trifluoromethyl)phenyldiazomethane is expected to readily undergo insertion into the O–H bonds of alcohols, the Si–H bonds of silanes, and potentially the B–H bonds of boranes. acs.orgnii.ac.jp Copper- and rhodium-based catalysts are often employed to mediate these transformations, which can proceed with high efficiency and, in the presence of chiral ligands, high enantioselectivity. acs.org Insertion into C–H bonds, while more challenging, is also a powerful method for C-C bond formation.
Table 3: Representative Insertion Reactions of Aryl Carbenes
| Bond Type (X-H) | Reactant | Product Type | Catalyst Example | Reference Concept |
|---|---|---|---|---|
| Si-H | Organosilane (R₃SiH) | α-Silyl Ether | Cu(I)/Chiral Ligand | acs.org |
| O-H | Alcohol (R-OH) | Benzyl Ether | Rh₂(OAc)₄ | nii.ac.jp |
| C-H | Alkane (R-H) | Functionalized Alkane | Rh₂(esp)₂ | General carbene reactivity |
Diazoalkanes and their corresponding carbenes are valuable partners in cycloaddition reactions.
[3+2] Cycloaddition: As 1,3-dipoles, diazoalkanes like 2,6-bis(trifluoromethyl)phenyldiazomethane can react with various dipolarophiles (e.g., alkenes, alkynes) in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrazolines. rsc.org This transformation is often thermally initiated or catalyzed by Lewis acids.
[2+1] Cycloaddition (Cyclopropanation): The carbene generated from the diazoalkane can react with alkenes in a [2+1] cycloaddition to furnish cyclopropane (B1198618) rings. acs.org This reaction is one of the most important applications of carbenes and is typically catalyzed by copper, rhodium, or palladium complexes. nih.govacs.org The stereochemistry of the resulting cyclopropane can often be controlled by the choice of catalyst and reaction conditions. Similar reactions with alkynes can yield highly strained cyclopropenes. acs.org
The choice of catalyst and solvent can sometimes direct the reaction towards either a [3+2] or a [2+1] pathway, allowing for divergent synthesis from the same starting materials. nih.govrsc.org
Table 4: Cycloaddition Reactions of Aryl Diazoalkanes/Carbenes
| Reaction Type | Reactive Species | Substrate | Product Class | Catalyst Example | Reference Concept |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Diazoalkane | Alkene | Pyrazoline | Base-free, solvent control | rsc.org |
| [2+1] Cycloaddition | Carbene/Carbenoid | Alkene | Cyclopropane | Pd(OAc)₂, Rh₂(OAc)₄ | acs.org |
| [2+1] Cycloaddition | Carbene/Carbenoid | Alkyne | Cyclopropene | Chiral Iridium(III) complex | acs.org |
| [3+3] Cycloaddition | Carbonyl Ylide (from carbene) | 1,3-Dipole | Six-membered heterocycle | Cu(CH₃CN)₄BF₄ | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of Benzenemethanol, 2,6 Bis Trifluoromethyl
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Benzenemethanol, 2,6-bis(trifluoromethyl)-, this analysis provides critical information about its molecular weight and the stability of its fragments.
Molecular Ion Detection and Fragmentation Pattern Analysis
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) peak for Benzenemethanol, 2,6-bis(trifluoromethyl)- is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For its isomer, 3,5-bis(trifluoromethyl)benzyl alcohol, the molecular ion peak is observed at m/z 244. sigmaaldrich.comsigmaaldrich.com Due to their identical molecular formula (C₉H₆F₆O), the 2,6-isomer will have the same molecular weight.
The fragmentation of benzylic alcohols in MS is well-characterized and typically involves two primary pathways: dehydration and alpha-cleavage. chemicalbook.comnist.gov For Benzenemethanol, 2,6-bis(trifluoromethyl)-, the following fragmentation patterns are anticipated:
Loss of a hydroxyl radical (-•OH): This would result in a fragment ion [M-17]⁺ at m/z 227. Data for the 3,5-isomer shows a notable peak at this m/z value. sigmaaldrich.com
Loss of water (-H₂O): Dehydration can lead to the formation of a [M-18]⁺• radical cation.
Alpha-Cleavage: Cleavage of the C-C bond between the phenyl ring and the CH₂OH group can occur. However, the formation of a stable tropylium-like cation is less likely to be the dominant pathway compared to simpler benzyl (B1604629) alcohols due to the electronic effects of the CF₃ groups.
Loss of a trifluoromethyl group (-•CF₃): Fragmentation involving the loss of a CF₃ group (mass 69) could lead to a fragment at m/z 175. This peak is prominent in the mass spectrum of the 3,5-isomer. sigmaaldrich.comnih.gov
The fragmentation pattern provides a fingerprint for the molecule's structure, with the relative intensities of the fragment peaks indicating the stability of the resulting ions. The steric hindrance from the two ortho-trifluoromethyl groups in the 2,6-isomer may influence the fragmentation pathways compared to other isomers.
Table 1: Predicted Mass Spectrometry Fragmentation for Benzenemethanol, 2,6-bis(trifluoromethyl)-
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|
| [C₉H₆F₆O]⁺ | 244 | Molecular Ion (M⁺) |
| [C₉H₅F₆]⁺ | 225 | Loss of H₂O and H atom; or loss of OH and H₂ |
| [C₈H₆F₃O]⁺ | 175 | Loss of CF₃ radical |
| [C₈H₅F₄]⁺ | 177 | Complex rearrangement and fragmentation |
| [C₇H₄F₃]⁺ | 145 | Loss of CH₂OH and CF₃ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The theoretical exact mass of Benzenemethanol, 2,6-bis(trifluoromethyl)-, with the molecular formula C₉H₆F₆O, is calculated to be 244.032284 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying the functional groups present in a compound.
Functional Group Identification and Vibrational Mode Analysis
The vibrational spectrum of Benzenemethanol, 2,6-bis(trifluoromethyl)- is dominated by the characteristic vibrations of its hydroxyl, methylene (B1212753), phenyl, and trifluoromethyl groups.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, which is often broadened due to hydrogen bonding in the condensed phase.
C-H Stretches: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretches of the methylene (-CH₂-) group are expected just below 3000 cm⁻¹.
C=C Aromatic Stretch: Vibrations corresponding to the carbon-carbon double bonds in the benzene (B151609) ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol is anticipated to appear as a strong band in the IR spectrum, typically around 1050-1150 cm⁻¹.
C-F Stretches: The trifluoromethyl groups give rise to very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching modes are expected in the region of 1100-1400 cm⁻¹. Studies on related molecules like 4-(trifluoromethyl)benzyl alcohol have shown that the vibrational modes of the CF₃ group can be strongly coupled to the benzene ring.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the symmetric C-F stretching modes are often strong, aiding in a comprehensive vibrational analysis.
Table 2: Key Vibrational Modes for Benzenemethanol, 2,6-bis(trifluoromethyl)-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Stretching | O-H | 3200 - 3600 | IR |
| Stretching | Aromatic C-H | 3000 - 3100 | IR, Raman |
| Stretching | Aliphatic C-H | 2850 - 3000 | IR, Raman |
| Stretching | Aromatic C=C | 1450 - 1600 | IR, Raman |
| Stretching | C-F | 1100 - 1400 | IR |
| Stretching | C-O | 1050 - 1150 | IR |
X-ray Crystallography
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Determination of Solid-State Molecular Geometry and Conformation
While a specific crystal structure for Benzenemethanol, 2,6-bis(trifluoromethyl)- was not found in publicly available databases during the literature search, an X-ray crystallographic study would provide invaluable information. Such an analysis would precisely determine bond lengths, bond angles, and torsion angles within the molecule.
Of particular interest would be the conformation of the molecule in the solid state. The significant steric bulk of the two trifluoromethyl groups positioned ortho to the benzylic carbon would likely impose significant conformational restrictions. This steric hindrance would influence the rotational freedom around the C(ring)-C(methylene) bond and could lead to a twisted arrangement to minimize steric strain. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing arrangement.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of Benzenemethanol, 2,6-bis(trifluoromethyl)- suggests the potential for several types of intermolecular interactions that would be crucial in defining its macroscopic properties. These interactions govern the packing of molecules in a crystalline lattice.
Hydrogen Bonding: The primary and most significant intermolecular interaction expected for Benzenemethanol, 2,6-bis(trifluoromethyl)- is hydrogen bonding, mediated by the hydroxyl (-OH) group. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. This would lead to the formation of chains or cyclic motifs of molecules in the solid state.
However, the hydrogen-bonding capacity of the hydroxyl group is likely influenced by the two ortho-trifluoromethyl (-CF₃) groups. A theoretical and experimental study on a series of fluorinated benzyl alcohols revealed that ortho-fluorination has a significant impact on the hydrogen-bond acidity of the hydroxyl group. nih.govlongdom.org It was observed that while a single ortho-fluorine atom tends to increase the hydrogen-bond acidity, the presence of two ortho-substituents, as in o,o'-difluorination, was found to decrease it. nih.govlongdom.org This effect is attributed to the conformational changes imposed by the bulky ortho-substituents, which can influence the orientation of the hydroxyl group and its availability for intermolecular hydrogen bonding. nih.govlongdom.orgresearchgate.net
Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl groups (O-H···F) could also play a role in stabilizing certain conformations of the molecule. nih.govlongdom.orgresearchgate.net Such intramolecular interactions would compete with and potentially weaken the intermolecular hydrogen bonds. nih.govlongdom.org
π-π Stacking: Aromatic rings, such as the benzene ring in Benzenemethanol, 2,6-bis(trifluoromethyl)-, can engage in π-π stacking interactions. These are non-covalent interactions that arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can be face-to-face or edge-to-face. However, the presence of the bulky trifluoromethyl groups may sterically hinder the close approach of benzene rings required for effective π-π stacking.
The following table summarizes the expected intermolecular interactions for Benzenemethanol, 2,6-bis(trifluoromethyl)-:
| Interaction Type | Donor | Acceptor | Expected Strength and Remarks |
| Intermolecular Hydrogen Bonding | Hydroxyl Proton (-OH) | Hydroxyl Oxygen (-O-) | Moderate to Strong. Potentially weakened by steric hindrance and intramolecular interactions caused by the ortho -CF₃ groups. |
| Intramolecular Hydrogen Bonding | Hydroxyl Proton (-OH) | Fluorine atom of -CF₃ | Weak. Could influence the conformational preference and reduce intermolecular hydrogen bonding. |
| π-π Stacking | Benzene Ring | Benzene Ring | Weak. Likely hindered by the steric bulk of the two -CF₃ groups. |
| Dipole-Dipole Interactions | C-F bonds, C-O bond | C-F bonds, C-O bond | Moderate. The numerous polar C-F bonds and the C-O bond create significant molecular dipoles. |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Present throughout the molecule, contributing to the overall stability of the crystal lattice. |
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability.
As of the current available scientific literature, there have been no specific studies published on the polymorphism of Benzenemethanol, 2,6-bis(trifluoromethyl)-. The investigation of polymorphism typically requires the crystallization of the compound under various conditions (e.g., different solvents, temperatures, and pressures) and subsequent analysis of the resulting crystal structures using techniques like X-ray diffraction.
The potential for polymorphism in Benzenemethanol, 2,6-bis(trifluoromethyl)- is plausible. The conformational flexibility of the hydroxymethyl group and the possibility of different hydrogen-bonding networks could lead to the formation of different crystal packing arrangements. The closely related compound, 2,6-bis(trifluoromethyl)benzoic acid, has been shown to exhibit polymorphism, which lends support to the possibility that the subject alcohol may also have multiple crystalline forms. However, without experimental data, this remains a theoretical consideration.
Further research, including systematic crystallization screening and solid-state characterization, would be necessary to determine if Benzenemethanol, 2,6-bis(trifluoromethyl)- exhibits polymorphism and to characterize its different crystalline forms.
Computational and Theoretical Chemistry Studies of Benzenemethanol, 2,6 Bis Trifluoromethyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for molecules of this size. It is widely used to predict a variety of molecular properties by approximating the electron density of a system. For molecules with electron-withdrawing groups like trifluoromethyl (-CF3), DFT methods, particularly those including dispersion corrections or using hybrid functionals like B3LYP, have shown reliable results. researchgate.netresearchgate.net
A fundamental step in any computational study is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov For Benzenemethanol, 2,6-bis(trifluoromethyl)-, this process identifies the most stable three-dimensional conformation. The calculations are typically performed using a specific functional and basis set, such as B3LYP with the 6-311+G(d,p) basis set, which has been successfully applied to related trifluoromethyl-substituted aromatic compounds. researchgate.netmdpi.com
The electronic structure analysis, derived from the optimized geometry, provides information on charge distribution, dipole moment, and molecular electrostatic potential (MEP). The MEP map visually indicates the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions. For this compound, electron-deficient regions are anticipated around the highly electronegative fluorine atoms of the -CF3 groups and the hydroxyl proton, while the oxygen atom of the alcohol would be an electron-rich site.
Table 1: Key Geometric Parameters Typically Determined by DFT Optimization (Note: Specific calculated values for Benzenemethanol, 2,6-bis(trifluoromethyl)- are not available in the cited literature; this table illustrates the types of parameters obtained.)
| Parameter | Description | Expected Trend for 2,6-bis(trifluoromethyl)benzyl alcohol |
| C-C Bond Lengths (ring) | The distances between carbon atoms in the benzene (B151609) ring. | Expected to be slightly distorted from a perfect hexagon due to substituent effects. |
| C-CF3 Bond Lengths | The bond lengths between the ring carbons and the trifluoromethyl groups. | Consistent with typical sp² C-C bonds, but influenced by fluorine atoms. |
| C-CH2OH Bond Length | The bond length between the ring carbon and the hydroxymethyl group. | Standard sp² C-C single bond length. |
| C-C-C Bond Angles (ring) | The internal angles of the benzene ring. | Angles at the substitution points may deviate from the ideal 120°. |
| Dihedral Angle (Ring-CH2OH) | The twist angle between the plane of the benzene ring and the C-C-O plane of the side chain. | Expected to be significantly non-zero due to steric hindrance from ortho -CF3 groups. |
DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.
Vibrational Frequencies: Theoretical calculations can compute the fundamental vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations using the B3LYP/6–311+G(d,p) method provided vibrational frequencies that showed good agreement with the experimental FT-IR spectrum after scaling. mdpi.com For Benzenemethanol, 2,6-bis(trifluoromethyl)-, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene (B1212753) group, and strong C-F stretching vibrations from the trifluoromethyl groups.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). liverpool.ac.uk These predictions are highly sensitive to the molecular geometry, making an accurate geometry optimization crucial. Theoretical chemical shifts can be invaluable for assigning signals in complex experimental spectra and for confirming molecular structures. For fluorine-containing compounds, ¹⁹F NMR is particularly important, and computational predictions can help correlate the chemical shifts to the electronic environment of the trifluoromethyl groups. rsc.org
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com (This data is for a different molecule and serves to illustrate the methodology.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) |
| N–H Stretch | 3290.54 | 3642.71 |
| C=O Stretch | 1647.48 | 1739.37 |
| C–N Stretch | 1285.09 | 1280.41 |
| C–F Asymmetric Stretch | 1174.98 | 1169.85 |
| C–F Symmetric Stretch | 1115.40 | 1123.66 |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor or acceptor.
HOMO: The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.
LUMO: The LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack. youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
For Benzenemethanol, 2,6-bis(trifluoromethyl)-, the strong electron-withdrawing nature of the two -CF3 groups is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl (B1604629) alcohol. nih.gov A DFT study on the related N-(3,5-bis(trifluoromethyl)benzyl)stearamide found that the HOMO was located over the amide and the aliphatic chain, while the LUMO was predominantly distributed over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com A similar distribution might be expected for the 2,6-isomer, with the LUMO concentrated on the electron-deficient aromatic ring.
Table 3: Representative FMO Data from a DFT Study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com (This data is for a different molecule and serves to illustrate the methodology.)
| Parameter | Calculated Value (B3LYP/6–311+G(d,p)) |
| HOMO Energy | -8.01 eV |
| LUMO Energy | -2.47 eV |
| HOMO-LUMO Energy Gap | 5.54 eV |
Quantum Chemical Modeling of Reaction Mechanisms
Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions, providing a detailed understanding of reaction pathways and energetics.
To model a reaction mechanism, quantum chemical calculations are used to locate and characterize all stationary points along a reaction pathway, including reactants, products, intermediates, and transition states. nih.gov Intermediates are stable species that exist as local minima on the potential energy surface. Transition states are first-order saddle points that represent the highest energy barrier between two minima. nih.gov
Frequency calculations are essential to confirm the nature of these structures. A stable minimum (reactant, intermediate, product) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms the reactant into the product. nih.gov
By identifying the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. nih.gov This profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.
From this profile, key thermodynamic and kinetic parameters can be extracted:
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. It determines the reaction rate. A lower activation energy corresponds to a faster reaction.
Reaction Energy (ΔGrxn): The energy difference between the reactants and the products. It indicates whether a reaction is thermodynamically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic).
For reactions involving Benzenemethanol, 2,6-bis(trifluoromethyl)-, such as oxidation of the alcohol or substitution on the aromatic ring, DFT calculations can be used to map out the energy profiles of competing pathways, thereby predicting the most likely reaction mechanism and product outcome. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
A detailed Natural Bond Orbital (NBO) analysis specific to Benzenemethanol, 2,6-bis(trifluoromethyl)- is not available in the current scientific literature. NBO analysis is a powerful computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.defaccts.de This analysis provides quantitative insight into electron delocalization through the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of hyperconjugative and resonance effects. uni-muenchen.deekb.eg
For a molecule like Benzenemethanol, 2,6-bis(trifluoromethyl)-, an NBO analysis would be expected to reveal several key features:
Intramolecular Interactions: The strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups would significantly influence the electronic structure of the benzene ring and the benzylic group. An NBO analysis would quantify the hyperconjugative interactions between the C-C and C-H bonds of the benzyl moiety and the antibonding orbitals within the aromatic ring. It would also detail the interactions involving the lone pairs of the oxygen atom and the fluorine atoms.
Intermolecular Interactions: In condensed phases, NBO analysis can elucidate intermolecular hydrogen bonding. For Benzenemethanol, 2,6-bis(trifluoromethyl)-, this would involve interactions where the hydroxyl group acts as a hydrogen bond donor (O-H···A) or acceptor (D-H···O). The analysis would quantify the stabilization energies of these interactions, providing insight into the structure and stability of dimers or larger clusters. nih.govgatech.edu
Without specific studies, no quantitative data on the delocalization energies or intermolecular interaction strengths for this particular compound can be provided.
Mechanistic Probes through Computational Means
Computational chemistry offers indispensable tools for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For Benzenemethanol, 2,6-bis(trifluoromethyl)-, techniques such as Hammett studies and the prediction of kinetic isotope effects would be crucial in understanding its reactivity.
Hammett Studies and Linear Free-Energy Relationships (LFSRs)
No specific Hammett or other Linear Free-Energy Relationship (LFER) studies have been published for reactions involving Benzenemethanol, 2,6-bis(trifluoromethyl)-. The Hammett equation, a well-known LFER, correlates the reaction rates or equilibrium constants of a series of reactions with the electronic properties of substituents on an aromatic ring. bibliomed.orgchemrxiv.org It is expressed as:
log(k/k0) = ρσ
where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that depends only on the nature and position of the substituent. bibliomed.org
The two -CF3 groups at the 2- and 6-positions of Benzenemethanol, 2,6-bis(trifluoromethyl)- are powerful electron-withdrawing groups. In a hypothetical reaction series involving substituted versions of this alcohol, a Hammett plot would be constructed by plotting log(k/k0) against the appropriate σ constants for various substituents on the phenyl ring. The resulting ρ value would provide mechanistic information:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state.
A negative ρ value signifies that the reaction is favored by electron-donating groups, pointing to the development of positive charge in the transition state. researchgate.net
The magnitude of ρ indicates the extent of charge development. While studies on other substituted benzyl alcohols exist, the specific electronic and steric environment created by the two ortho -CF3 groups would likely lead to unique reactivity, making direct extrapolation from other systems unreliable. bibliomed.orgresearchgate.net
Kinetic Isotope Effect (KIE) Predictions and Interpretation
Computational prediction and experimental measurement of the Kinetic Isotope Effect (KIE) are fundamental tools for determining reaction mechanisms, particularly the nature of the rate-determining step. princeton.eduepfl.ch The KIE is the ratio of the reaction rate of a compound with a lighter isotope (typically hydrogen, kH) to that of the same compound with a heavier isotope (e.g., deuterium, kD).
A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.edusemanticscholar.org For reactions involving the hydroxyl proton or the benzylic C-H bonds of Benzenemethanol, 2,6-bis(trifluoromethyl)-, computational modeling could predict the KIE for various proposed mechanisms.
For instance, in an oxidation reaction where the benzylic C-H bond is cleaved in the rate-limiting step, a significant primary KIE would be expected. Computational transition state theory can be used to calculate the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopes. The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds is the primary origin of the KIE. princeton.edu
As of now, there are no published computational or experimental KIE studies specifically for reactions of Benzenemethanol, 2,6-bis(trifluoromethyl)-. While KIE data exists for other benzyl alcohol derivatives, the unique electronic and steric properties imparted by the 2,6-bis(trifluoromethyl) substitution pattern would necessitate a dedicated study to accurately probe its reaction mechanisms. bibliomed.orgresearchgate.net
Applications in Advanced Materials Science and Catalysis
Role as Ligands and Precursors in Metal-Catalyzed Reactions
The transformation of the hydroxymethyl group of Benzenemethanol, 2,6-bis(trifluoromethyl)- into various coordinating moieties, such as alkoxides or phosphines, could theoretically yield ligands with distinctive steric and electronic profiles. The two bulky, electron-withdrawing -CF3 groups in close proximity to a potential metal center would enforce a specific coordination geometry and modulate the metal's catalytic activity. However, the practical application and synthesis of such ligands are not widely documented in readily available scientific literature.
Coordination Chemistry of Benzenemethanol, 2,6-bis(trifluoromethyl)-Derived Ligands
A review of available scientific literature does not provide specific examples or detailed studies on the coordination chemistry of ligands explicitly derived from Benzenemethanol, 2,6-bis(trifluoromethyl)-. The synthesis of metal complexes with the corresponding 2,6-bis(trifluoromethyl)benzyl alkoxide or related ligand systems has not been extensively reported, leaving their coordination behavior and structural characteristics largely unexplored.
Catalyst Development for Organic Transformations
While trifluoromethyl groups are often incorporated into ligands to fine-tune the properties of metal catalysts, the use of systems derived from Benzenemethanol, 2,6-bis(trifluoromethyl)- is not a common strategy found in the surveyed literature for several major classes of organic transformations.
There are no specific reports in the surveyed scientific literature detailing the use of Benzenemethanol, 2,6-bis(trifluoromethyl)- or its derivatives as ligands or precursors in palladium-catalyzed coupling or reduction reactions.
The application of ligands or catalysts derived from Benzenemethanol, 2,6-bis(trifluoromethyl)- in nickel-catalyzed reactions is not described in the available scientific literature.
Iron-catalyzed etherification of benzylic alcohols is a cost-effective and environmentally benign method for forming C-O bonds. The reactivity of the alcohol is sensitive to both electronic and steric factors. Research into the homo-etherification of substituted benzyl (B1604629) alcohols using an iron(III) chloride catalyst highlights the challenges posed by ortho-substituents.
For instance, the reaction of 2-(trifluoromethyl)benzyl alcohol, a structurally related but less hindered substrate, has been studied. acs.org This substrate required more forcing conditions (120 °C) and provided the corresponding symmetrical ether in only a moderate yield. acs.org Researchers noted that the lower yields for ortho-substituted substrates compared to their para-substituted counterparts could be attributed to the steric hindrance imposed by the substituent's proximity to the reaction center. acs.org
While direct experimental data for Benzenemethanol, 2,6-bis(trifluoromethyl)- is not available in the study, the presence of a second bulky -CF3 group at the other ortho position would be expected to significantly increase this steric hindrance, making the catalytic etherification even more challenging.
Table 1: Iron-Catalyzed Homo-Etherification of 2-(Trifluoromethyl)benzyl alcohol Data sourced from Loos, et al. acs.org
| Substrate | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-(Trifluoromethyl)benzyl alcohol | FeCl₃·6H₂O (5 mol%) | 120 | 56 |
The direct deoxygenation of benzylic alcohols to the corresponding alkylbenzenes is a valuable transformation in organic synthesis. A catalytic system employing titanocene (B72419) dichloride (Cp₂TiCl₂) has been reported for this purpose. chemrxiv.org The study explored the substrate scope, revealing that the electronic nature of substituents on the benzylic alcohol can significantly impact reaction efficiency. chemrxiv.org
The research demonstrated that while many primary and secondary benzylic alcohols undergo deoxygenation in good to high yields, the introduction of strong electron-withdrawing groups can be detrimental to the reaction. For example, when an α-methyl group on a secondary benzylic alcohol was replaced by an electron-withdrawing trifluoromethyl (-CF3) group, a significant drop in product yield was observed. chemrxiv.org Although Benzenemethanol, 2,6-bis(trifluoromethyl)- was not specifically included in the published substrate scope of this study, the observed trend suggests that its deoxygenation under these conditions would be challenging due to the strong deactivating effect of the two ortho -CF3 groups on the aromatic ring. chemrxiv.org
Heterogeneous Catalysis for Organic Synthesis
The use of benzyl alcohols as benign benzylating agents in heterogeneous catalysis is a key area of green chemistry, presenting an alternative to traditional benzyl halides which generate corrosive and undesirable acid byproducts. researchgate.net The reaction, typically a Friedel-Crafts benzylation, involves the activation of the alcohol over a solid acid catalyst to generate an electrophilic carbocation species (C₆H₅CH₂⁺) that then reacts with an aromatic substrate. researchgate.net
While literature specifically detailing the use of Benzenemethanol, 2,6-bis(trifluoromethyl)- in heterogeneous catalysis is limited, its structural features suggest a unique reactivity profile. The two potent electron-withdrawing trifluoromethyl groups at the ortho positions significantly influence the electron density of the aromatic ring and the stability of the benzylic carbocation. This electronic effect makes the benzylic carbon more electrophilic but can also destabilize the resulting carbocation, requiring stronger acid sites on the catalyst for effective activation compared to unsubstituted benzyl alcohol. researchgate.net The steric hindrance imposed by the bulky CF₃ groups may also influence the selectivity of the benzylation reaction, potentially favoring specific isomers of the product. Thiourea derivatives bearing the 3,5-bis(trifluoromethyl)phenyl motif have been successfully employed as organocatalysts, highlighting the utility of this structural unit in activating substrates through hydrogen bonding. rsc.org This suggests that the 2,6-bis(trifluoromethyl)phenyl moiety could also be incorporated into catalyst design to modulate activity and selectivity.
Advanced Functional Materials Development
The incorporation of the 2,6-bis(trifluoromethyl)phenyl moiety, derived from Benzenemethanol, 2,6-bis(trifluoromethyl)-, into various material backbones is a strategic approach to developing advanced functional materials with tailored properties.
Incorporation into Optoelectronic Materials for Tuned Electronic Properties
In the field of optoelectronics, there is a high demand for materials with excellent optical transparency, thermal stability, and tunable electronic properties. mdpi.com The integration of fluorine-containing moieties, such as the 2,6-bis(trifluoromethyl)phenyl group, into polymer backbones like polyimides has been shown to be an effective strategy for achieving these goals. The presence of bulky trifluoromethyl groups disrupts polymer chain packing and reduces intermolecular interactions. mdpi.com
This disruption effectively suppresses the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which are often responsible for coloration in aromatic polymers. mdpi.com The result is a material with significantly improved optical transparency and a lower dielectric constant. Research on semi-alicyclic polyimides containing trifluoromethyl groups has demonstrated that this approach leads to materials with high optical transmittance, making them suitable for applications such as flexible displays, transparent circuits, and optical waveguides. mdpi.com
Design of Polymeric Materials with Enhanced Chemical Resistance and Thermal Stability
The introduction of trifluoromethyl (CF₃) groups into polymer structures is a well-established method for enhancing their performance under harsh conditions. researchgate.net Polymers derived from monomers containing the 2,6-bis(trifluoromethyl)phenyl unit exhibit superior thermal stability, chemical resistance, and solubility compared to their non-fluorinated analogs. researchgate.netbenicewiczgroup.com
The strong carbon-fluorine bond and the shielding effect of the fluorine atoms contribute to increased oxidative and thermal stability. researchgate.net The bulky nature of the CF₃ groups increases the free volume within the polymer matrix, which not only improves solubility in common organic solvents but also enhances electrical insulating properties. researchgate.netnih.gov For instance, fluorinated polyimides and polybenzimidazoles (PBIs) show exceptional thermal stability with high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in aerospace and microelectronics. researchgate.netbenicewiczgroup.com
| Polymer Type | Key Monomer Moiety | Notable Property Enhancements | Potential Applications |
|---|---|---|---|
| Polyimides (PIs) | 2,6-bis(trifluoromethyl)phenyl | High thermal stability, excellent chemical resistance, improved solubility, low dielectric constant. researchgate.net | Microelectronics, flexible displays, aerospace components. mdpi.com |
| Poly(aryl ether ketones) (PEKs) | bisphenol with -CF₃ groups | High glass transition temperature, good mechanical properties (high Young's modulus and tensile strength), low dielectric loss. nih.gov | 5G communication materials, high-temperature insulators. nih.gov |
| Polybenzimidazoles (PBIs) | 2,2'-bis(trifluoromethyl)-4,4'-biphenylene | Exceptional thermal and chemical stability, improved solubility in polar aprotic solvents. benicewiczgroup.com | Proton-conducting membranes for fuel cells. benicewiczgroup.com |
Supramolecular Architectures and Crystal Engineering
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. nih.gov Benzenemethanol, 2,6-bis(trifluoromethyl)- is a promising building block for creating complex supramolecular architectures due to its capacity for hydrogen bonding via the hydroxyl group and the steric influence of the two ortho-trifluoromethyl groups.
The bulky and rigid nature of the CF₃ groups can direct the self-assembly of molecules into specific, predictable patterns, such as ribbons or sheets. nih.govresearchgate.net In benzene (B151609) bisamides, for example, the nature of the peripheral side chains has been shown to guide the molecular packing into distinct motifs, which in turn defines the morphology and surface properties of the resulting nano-objects. nih.govresearchgate.net The strong hydrogen-bonding capability of the alcohol group combined with the shape-directing influence of the bis(trifluoromethyl)phenyl moiety allows for the construction of robust, hydrogen-bonded networks, which are fundamental to the formation of supramolecular polymers and functional crystalline materials. nih.gov
Nonlinear Optical (NLO) Properties of Derivatives
Materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and signal processing. researchgate.net The NLO response of organic molecules is often associated with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. nih.gov
Derivatives of Benzenemethanol, 2,6-bis(trifluoromethyl)- can be designed as potent NLO chromophores. The 2,6-bis(trifluoromethyl)phenyl group is a very strong electron-accepting moiety due to the powerful inductive effect of the two CF₃ groups. By functionalizing the benzylic alcohol (or converting it to another functional group) to link it with a suitable electron-donating group, a molecule with a significant intramolecular charge transfer character can be created. This charge transfer is a key factor for achieving a large first hyperpolarizability (β), which is a measure of the second-order NLO activity. researchgate.netnih.gov Theoretical investigations on similar fluorinated molecules have shown that strategic fluorination can modulate electronic and NLO properties. researchgate.net
| Structural Feature | Role in NLO Properties | Example Effect |
|---|---|---|
| Electron-Donating Group (Donor) | Initiates intramolecular charge transfer (ICT). | Increases the ground-state dipole moment and polarizability. |
| π-Conjugated Bridge | Facilitates the transfer of electron density from donor to acceptor. | Longer conjugation length can enhance the NLO response. nih.gov |
| 2,6-bis(trifluoromethyl)phenyl (Acceptor) | Acts as a strong electron sink, enhancing the ICT process. | Increases the first hyperpolarizability (β). nih.gov |
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methods for fluorinated benzyl (B1604629) alcohols often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more efficient and environmentally benign synthetic pathways.
One promising avenue is the exploration of flow chemistry for the synthesis of benzenemethanol, 2,6-bis(trifluoromethyl)-. Continuous-flow microreactors offer enhanced control over reaction parameters, improved safety for handling potentially hazardous reagents, and the potential for higher yields and purity. durham.ac.uk Research in this area could adapt existing flow chemistry protocols for fluorination to the specific synthesis of this compound. durham.ac.uk
Another key direction is the development of greener catalytic systems . This includes the use of earth-abundant metal catalysts or even metal-free conditions to reduce reliance on precious metals. For instance, iron(III) chloride has been shown to be an effective catalyst for the etherification of some substituted benzyl alcohols in green solvents like propylene (B89431) carbonate. nih.gov Investigating similar catalysts for the synthesis of benzenemethanol, 2,6-bis(trifluoromethyl)- could lead to more sustainable processes.
Furthermore, biocatalysis represents a frontier in the sustainable synthesis of specialty chemicals. While industrial production of benzyl alcohol can be achieved through biocatalytic routes, applying this to highly fluorinated and sterically hindered substrates like 2,6-bis(trifluoromethyl)benzene remains a challenge. Future research could focus on enzyme engineering and directed evolution to develop biocatalysts capable of performing the necessary transformations.
A comparison of potential synthetic routes is presented in Table 1.
| Synthetic Route | Potential Advantages | Research Challenges |
| Flow Chemistry | Improved safety, higher yields, automation potential. durham.ac.uk | Initial setup costs, optimization of flow parameters. |
| Green Catalysis | Reduced cost, lower environmental impact, use of abundant metals. nih.gov | Catalyst stability and efficiency with fluorinated substrates. |
| Biocatalysis | High selectivity, mild reaction conditions, renewable. | Enzyme stability and activity with non-natural substrates. |
Exploration of Novel Reactivity Modes and Transformation Strategies
The electronic and steric environment of benzenemethanol, 2,6-bis(trifluoromethyl)- suggests that it may exhibit unique reactivity. The steric hindrance from the two ortho-trifluoromethyl groups could influence the accessibility of the hydroxyl group and the benzylic position, potentially leading to high selectivity in certain reactions. mdpi.com
Future research should explore its participation in reactions where this steric hindrance can be leveraged. For example, in catalytic etherification reactions , the steric bulk might favor mono-alkylation at less hindered alcohols when benzenemethanol, 2,6-bis(trifluoromethyl)- is used as a reagent. nih.gov
The strong electron-withdrawing nature of the trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution. This could be exploited in novel C-C and C-N bond-forming reactions .
Additionally, the use of this alcohol as a precursor for generating destabilized carbocations is an area ripe for exploration. Highly electronically deactivated benzylic alcohols have been shown to undergo dehydrative Friedel–Crafts reactions, and the 2,6-bis(trifluoromethyl) substitution would provide an extreme case for studying the limits and applications of such reactivity. researchgate.net
Finally, investigating its use in photocatalytic reactions is a promising direction. Benzyl alcohols can be used as radical precursors in visible-light photoredox catalysis, and the specific electronic properties of this compound could lead to novel and selective transformations. ulsan.ac.kr
Rational Design of Benzenemethanol, 2,6-bis(trifluoromethyl)- Derivatives for Specific Catalytic Activities and Material Properties
The unique properties of the 2,6-bis(trifluoromethyl)benzyl moiety make it an attractive building block for the rational design of new catalysts and materials.
In catalysis , this group could be incorporated as a ligand component. The steric bulk could create a well-defined catalytic pocket, potentially leading to high stereoselectivity in asymmetric catalysis. The electron-withdrawing properties could also modulate the electronic environment of a metal center, fine-tuning its catalytic activity. For example, trifluoromethylated benzyl groups have been used as protecting groups to enhance the 1,2-cis-selectivity in glycosylation reactions. nih.gov This suggests that derivatives of benzenemethanol, 2,6-bis(trifluoromethyl)- could be effective in controlling stereochemical outcomes.
In materials science , the introduction of trifluoromethyl groups is known to enhance properties such as thermal stability, lipophilicity, and metabolic stability in molecules. sciencedaily.com Derivatives of benzenemethanol, 2,6-bis(trifluoromethyl)- could be used as monomers for the synthesis of specialty polymers with unique properties, such as high thermal resistance, low dielectric constants, or specific optical properties. Future research could focus on synthesizing and characterizing such polymers.
Table 2 outlines potential applications of rationally designed derivatives.
| Application Area | Derivative Type | Potential Properties/Activities |
| Asymmetric Catalysis | Chiral ligands incorporating the 2,6-bis(trifluoromethyl)benzyl moiety. | High enantioselectivity due to steric control. |
| Organocatalysis | Protecting groups in multi-step synthesis. | Enhanced stereoselectivity in reactions like glycosylation. nih.gov |
| Polymer Chemistry | Monomers for polymerization (e.g., polyesters, polyethers). | High thermal stability, low dielectric constant, unique optical properties. |
| Medicinal Chemistry | As a fragment in drug design. | Increased metabolic stability and bioavailability. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
The complexity of fluorinated molecules presents an ideal challenge for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and optimization of derivatives of benzenemethanol, 2,6-bis(trifluoromethyl)-.
AI can be employed to predict the properties of novel derivatives without the need for their synthesis and experimental testing. research.google By training ML models on existing data for fluorinated compounds, it may be possible to predict parameters such as catalytic activity, material properties, or even synthetic accessibility. chemrxiv.orgchemrxiv.org This would allow for high-throughput virtual screening of potential candidates.
The integration of AI can also aid in the development of synthetic routes . By analyzing vast reaction databases, AI tools can suggest optimal reaction conditions or even entirely new synthetic pathways, contributing to the goals outlined in section 7.1. cas.cn
Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involving benzenemethanol, 2,6-bis(trifluoromethyl)- is crucial for its rational application. Advanced in-situ spectroscopic techniques can provide real-time insights into reaction intermediates and transition states.
Techniques such as in-situ Attenuated Total Reflectance-Infrared (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to monitor the transformation of the alcohol on catalyst surfaces or in solution. nih.govuu.nl This can provide valuable information on reaction kinetics and the nature of adsorbed species.
For studying reactions involving fluorinated compounds, ¹⁹F-NMR spectroscopy is a particularly powerful tool. acs.org It can be used to track the fate of the trifluoromethyl groups during a reaction, providing a clear picture of product formation and potential side reactions in real-time. acs.org This is especially useful for quantifying fluorinated products and byproducts.
The combination of these in-situ techniques can provide a comprehensive understanding of the reaction pathways, which is essential for optimizing existing reactions and discovering new ones. For example, real-time monitoring of Grignard reactions for the synthesis of benzyl alcohols can help in understanding and minimizing the formation of byproducts. rsc.org
Table 3 summarizes the potential of various in-situ techniques.
| In-situ Technique | Information Gained | Relevance to Benzenemethanol, 2,6-bis(trifluoromethyl)- |
| ATR-IR/DRIFTS | Real-time monitoring of functional group transformations, catalyst-substrate interactions. uu.nl | Understanding catalytic oxidation or etherification mechanisms. |
| ¹⁹F-NMR | Quantification of fluorinated reactants, intermediates, and products. acs.org | Tracking the fate of the trifluoromethyl groups in novel transformations. |
| Mass Spectrometry | Identification of transient intermediates and products in real-time. shimadzu.com | Elucidating complex reaction networks and identifying short-lived species. |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2,6-bis(trifluoromethyl)benzenemethanol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via deprotection of 2,6-bis(trifluoromethyl)phenylboronic esters using catalytic tetrabutylammonium fluoride (TBAF) under mild conditions, which minimizes side reactions . Key impurities, such as residual boronic esters or fluorinated byproducts, require rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR and HPLC-MS. Purity validation should include differential scanning calorimetry (DSC) to confirm absence of polymorphic contaminants .
Q. How should researchers characterize the structural and electronic properties of 2,6-bis(trifluoromethyl)benzenemethanol?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving steric effects from the 2,6-substituents, as seen in analogous fluorinated benzyl alcohol structures . Complement with / NMR to assess electronic environments and substituent symmetry. Computational methods (DFT/B3LYP/6-31G*) can predict bond angles and electron density maps, validated against experimental SCXRD data .
Advanced Research Questions
Q. How can computational modeling optimize the integration of 2,6-bis(trifluoromethyl)phenyl groups into D-π-A systems for thermally activated delayed fluorescence (TADF)?
- Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to minimize the energy gap between local excited (LE) and charge-transfer (CT) states in fluorinated triarylboranes. For 2,6-bis(trifluoromethyl)phenyl acceptors, tuning the π-bridge length and donor strength (e.g., carbazole vs. diphenylamine) reduces the LE/CT gap (<0.3 eV), enhancing TADF efficiency. Experimental validation via photoluminescence quantum yield (PLQY) and transient absorption spectroscopy is essential .
Q. What strategies mitigate steric hindrance in catalytic applications involving 2,6-bis(trifluoromethyl)benzenemethanol derivatives?
- Methodological Answer : In palladium-catalyzed cross-couplings, bulky 2,6-bis(trifluoromethyl) groups can hinder substrate access. Mitigate this by using smaller ligands (e.g., PPh vs. XPhos) or increasing reaction temperature (80–120°C). Monitor reaction progress via in situ NMR to detect intermediates. For enzymatic catalysis, consider immobilized lipases in non-polar solvents to reduce steric constraints .
Q. How do researchers resolve contradictions in reported spectroscopic data for fluorinated benzenemethanol derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or concentration effects. Standardize measurements in deuterated chloroform at 0.1 M and reference to CFCl (). For conflicting melting points, use DSC at controlled heating rates (5°C/min) to distinguish between polymorphs vs. impurities. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Application-Oriented Questions
Q. What role does 2,6-bis(trifluoromethyl)benzenemethanol play in enhancing polyimide film performance?
- Methodological Answer : As a diamine precursor (e.g., 2,6-bis(trifluoromethyl)benzidine), it improves thermal stability (T > 300°C) and optical transparency in polyimides. Optimize monomer stoichiometry (1:1 diamine:dianhydride) during step-growth polymerization. Characterize films via thermogravimetric analysis (TGA) and UV-Vis spectroscopy to correlate trifluoromethyl content with reduced dielectric constants (<2.5) .
Q. How can 2,6-bis(trifluoromethyl)benzenemethanol derivatives act as chiral auxiliaries in asymmetric synthesis?
- Methodological Answer : The steric bulk of 2,6-substituents induces enantioselectivity in aldol or Michael additions. Use (R)- or (S)-configured benzyl alcohols as chiral templates, and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). For catalytic cycles, pair with transition metals (e.g., Ru or Rh) to enhance asymmetric induction (>90% ee) .
Data Analysis and Validation
Q. What protocols ensure reproducibility in synthesizing and characterizing fluorinated benzenemethanol analogs?
- Methodological Answer : Adopt a standardized workflow:
- Synthesis : Document reaction parameters (temperature, solvent purity, inert atmosphere) to avoid batch-to-batch variability.
- Characterization : Archive raw NMR/FID files and SCXRD .cif data in public repositories (e.g., CCDC).
- Validation : Use interlaboratory comparisons for NMR chemical shifts and DSC thermograms to confirm reproducibility .
Q. How can researchers leverage crystallographic data to predict solubility and reactivity of 2,6-bis(trifluoromethyl)benzenemethanol?
- Methodological Answer : SCXRD-derived Hirshfeld surfaces identify dominant intermolecular interactions (e.g., F···H contacts). High F···H ratios correlate with low solubility in polar solvents (e.g., DMSO). Reactivity can be predicted by analyzing bond critical points (BCPs) via quantum theory of atoms in molecules (QTAIM), focusing on C-O bond polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
